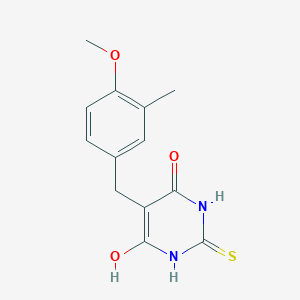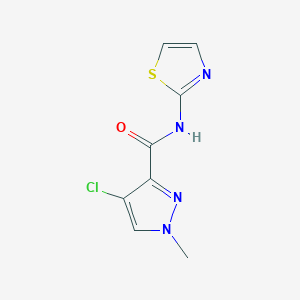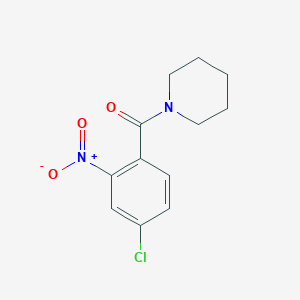
2-mercapto-5-(4-methoxy-3-methylbenzyl)-4,6-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-mercapto-5-(4-methoxy-3-methylbenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMB-4 and has been found to have promising effects in the fields of medicine and biotechnology. In
Mécanisme D'action
The mechanism of action of MMB-4 is not fully understood, but it is believed to involve the inhibition of viral replication by interfering with the reverse transcriptase enzyme. MMB-4 has also been found to have antioxidant properties, which may contribute to its antiviral effects.
Biochemical and Physiological Effects:
MMB-4 has been found to have several biochemical and physiological effects. In addition to its antiviral and antioxidant properties, MMB-4 has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. MMB-4 has also been found to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MMB-4 is its potential applications in various fields of scientific research. However, the synthesis of MMB-4 is a complex process that requires specialized equipment and expertise, which may limit its use in some labs. Additionally, the mechanism of action of MMB-4 is not fully understood, which may make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for the study of MMB-4. One direction is the further exploration of its potential applications in the field of medicine, particularly in the treatment of viral infections and inflammatory diseases. Another direction is the development of biosensors for the detection of various compounds using MMB-4. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential applications in the field of cancer research.
Conclusion:
In conclusion, 2-mercapto-5-(4-methoxy-3-methylbenzyl)-4,6-pyrimidinediol, or MMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of MMB-4 is a complex process that requires specialized equipment and expertise. MMB-4 has been found to have potential applications in the fields of medicine and biotechnology, particularly in the treatment of viral infections and the development of biosensors. The mechanism of action of MMB-4 is not fully understood, but it is believed to involve the inhibition of viral replication and antioxidant properties. MMB-4 has several biochemical and physiological effects, including antiviral, anti-inflammatory, and potential anti-cancer properties. While MMB-4 has several advantages for scientific research, its complex synthesis process and limited understanding of its mechanism of action may limit its use in some labs. However, there are several future directions for the study of MMB-4, including further exploration of its potential applications in medicine and biotechnology, and the development of biosensors and cancer research.
Méthodes De Synthèse
The synthesis of MMB-4 involves several steps, including the reaction of 4-methoxy-3-methylbenzaldehyde with thiourea to form the intermediate 2-[(4-methoxy-3-methylphenyl)methyl]-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then reacted with 2,4-pentanedione to form MMB-4. The synthesis of MMB-4 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MMB-4 has been found to have potential applications in various fields of scientific research. In the field of medicine, MMB-4 has been found to have antiviral properties and has been studied for its potential use in the treatment of HIV and other viral infections. MMB-4 has also been found to have potential applications in the field of biotechnology, particularly in the development of biosensors for the detection of various compounds.
Propriétés
IUPAC Name |
6-hydroxy-5-[(4-methoxy-3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-7-5-8(3-4-10(7)18-2)6-9-11(16)14-13(19)15-12(9)17/h3-5H,6H2,1-2H3,(H3,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVOZNXDRMUTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(NC(=S)NC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)
![4-[(4-methylbenzyl)amino]phenol](/img/structure/B5873535.png)
![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5873557.png)
![N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5873558.png)

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5873572.png)

![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)
![3,4-dimethyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5873589.png)


![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)